
Naftopidil dihydrochloride
Descripción general
Descripción
El hidrocloruro de naftopidil es un compuesto farmacéutico que se utiliza principalmente en el tratamiento de la hiperplasia prostática benigna (HPB). Actúa como un antagonista selectivo del receptor alfa-1 adrenérgico, que ayuda a relajar los músculos lisos de la próstata y el cuello de la vejiga, mejorando así el flujo de orina y reduciendo los síntomas de la HPB .
Aplicaciones Científicas De Investigación
Treatment of Benign Prostatic Hyperplasia (BPH)
Naftopidil is primarily indicated for the management of LUTS due to BPH. Clinical studies have demonstrated its efficacy in improving urinary flow rates and reducing symptom scores associated with BPH.
Case Study: Long-Term Efficacy Analysis
A prospective multicenter study conducted in Japan evaluated the long-term efficacy of naftopidil over three years in patients aged 50 years or older with BPH. The study involved 117 patients who were treated with either 50 mg or 75 mg of naftopidil. Results indicated significant improvements in total International Prostate Symptom Score (IPSS), quality of life indices, and maximum flow rates over the study period (Table 1) .
Parameter | Baseline (Mean ± SD) | 3-Year Follow-up (Mean ± SD) | p-value |
---|---|---|---|
Total IPSS | 18.5 ± 4.2 | 9.3 ± 3.5 | <0.001 |
Quality of Life Index | 4.7 ± 1.2 | 2.3 ± 0.9 | <0.001 |
Maximum Flow Rate (mL/s) | 9.2 ± 2.5 | 15.8 ± 3.7 | <0.001 |
Comparison with Other α1-Blockers
Research comparing naftopidil to other α1-blockers such as tamsulosin has shown that naftopidil may provide superior relief for storage symptoms like nocturia, which significantly impacts patients' quality of life . In a systematic review, naftopidil demonstrated similar short-term efficacy to low-dose tamsulosin while exhibiting fewer adverse effects .
Hypertension Management
Naftopidil has also been investigated for its effects on blood pressure in patients with concurrent hypertension and BPH. A study involving hypertensive patients revealed that naftopidil treatment led to significant reductions in blood pressure without compromising urinary function .
Case Study: Efficacy in Hypertensive Patients
In an open-label study, patients received either 50 mg or 75 mg of naftopidil for 12 weeks. Results showed a notable decrease in systolic and diastolic blood pressure alongside improvements in LUTS:
Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | p-value |
---|---|---|---|
Systolic Blood Pressure (mmHg) | 145 ± 10 | 130 ± 8 | <0.01 |
Diastolic Blood Pressure (mmHg) | 90 ± 5 | 80 ± 4 | <0.01 |
Total IPSS | 17 ± 3 | 10 ± 2 | <0.001 |
Mecanismo De Acción
El hidrocloruro de naftopidil ejerce sus efectos bloqueando selectivamente los receptores adrenérgicos alfa-1, particularmente el subtipo alfa-1D. Esta acción conduce a la relajación de los músculos lisos en la próstata y el cuello de la vejiga, facilitando la mejora del flujo de orina. El compuesto también inhibe las contracciones mediadas por alfa-adrenoceptores inducidas por noradrenalina .
Análisis Bioquímico
Biochemical Properties
Naftopidil Dihydrochloride interacts with α1-adrenergic receptors, specifically the α1D and α1A subtypes . It inhibits the increase of blood pressure caused by α1 receptor activation .
Cellular Effects
This compound has been shown to have antiproliferative effects on prostate cancer cells (PCa) and fibroblast cells (PrSC) . It inhibits cell cycle progression in these cells . In addition, this compound has been found to reduce total IL-6 protein in PrSC, leading to increased suppression of cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with α1-adrenergic receptors . It acts as a selective antagonist, inhibiting the increase in blood pressure caused by α1 receptor activation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to inhibit cell cycle progression not only in cancer cells, but also in fibroblasts and vascular endothelial cells . The inhibition of cell cycle progression is independent of α1-AR expression in cells .
Dosage Effects in Animal Models
In animal models, combination therapy with radiotherapy plus this compound has been shown to induce a more efficacious delay in PC-3 xenograft tumor growth compared to monotherapy with this compound or radiotherapy alone .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del hidrocloruro de naftopidil implica varios pasos. Inicialmente, el 1-naftol reacciona con epiclorhidrina en presencia de un álcali para formar un epóxido. Este epóxido se alquila luego con un derivado de piperazina para producir naftopidil .
Métodos de Producción Industrial
En entornos industriales, el hidrocloruro de naftopidil a menudo se prepara utilizando métodos de emulsificación/evaporación de solventes. Esto implica el uso de excipientes como Compritol 888 ATO y Poloxamer 188 para mejorar la biodisponibilidad del compuesto . Además, se ha empleado la cogrinding con ácido cítrico y/o tartárico para mejorar las tasas de disolución .
Análisis De Reacciones Químicas
Tipos de Reacciones
El hidrocloruro de naftopidil experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución.
Reactivos y Condiciones Comunes
Una reacción notable involucra la oxidación de naftopidil utilizando permanganato de potasio en un medio de ácido sulfúrico, sensibilizado por formaldehído o ácido fórmico . Las condiciones óptimas para esta reacción incluyen 0.25 mM de permanganato de potasio y 4.0 M de ácido sulfúrico.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la reacción de oxidación con permanganato de potasio produce principalmente derivados oxidados de naftopidil .
Comparación Con Compuestos Similares
El hidrocloruro de naftopidil a menudo se compara con otros antagonistas del receptor alfa-1 adrenérgico como el clorhidrato de tamsulosina y la silodosina. Si bien todos estos compuestos se utilizan para tratar la HPB, el hidrocloruro de naftopidil tiene una mayor afinidad por el receptor adrenérgico alfa-1D, lo que lo hace particularmente eficaz contra los síntomas de almacenamiento como la frecuencia urinaria y la nicturia . Esta selectividad única del receptor lo distingue de otros compuestos similares.
Lista de Compuestos Similares
- Clorhidrato de tamsulosina
- Silodosina
- Urapidil
La selectividad única del receptor del hidrocloruro de naftopidil y su efectividad en el tratamiento de los síntomas de vaciado y almacenamiento lo convierten en un compuesto valioso en el manejo de la HPB.
Actividad Biológica
Naftopidil dihydrochloride is an α1-adrenergic receptor antagonist primarily used in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This compound exhibits unique pharmacological properties, particularly its preferential binding to the α1D-adrenergic receptor subtype, which distinguishes it from other α1-blockers like tamsulosin and silodosin. This article outlines the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and emerging research findings.
This compound acts predominantly as an antagonist at α1-adrenergic receptors, with a notable higher affinity for the α1D subtype compared to the α1A subtype. This unique binding profile allows naftopidil to effectively alleviate urinary symptoms by relaxing smooth muscle in the prostate and bladder neck, thereby improving urinary flow rates and reducing obstructive symptoms associated with BPH .
Affinity for Receptor Subtypes
The following table summarizes the binding affinities of naftopidil for various α1-adrenergic receptor subtypes:
Receptor Subtype | Binding Affinity (nM) |
---|---|
α1A | 20 |
α1B | 3.7 |
α1D | 1.2 |
This table indicates that naftopidil has a significantly higher potency for the α1D receptor, which is crucial for its therapeutic effects in managing BPH-related symptoms .
Clinical Efficacy
Naftopidil has been shown to be effective in clinical settings, particularly in Japan where it is approved for use. Clinical studies indicate that naftopidil provides superior efficacy compared to placebo and is comparable to other established α1-blockers like tamsulosin .
Dosage and Pharmacokinetics
The recommended dosage of naftopidil ranges from 25 mg to 75 mg per day. After oral administration, approximately 80–95% of the dose is absorbed rapidly, although its bioavailability is limited due to significant first-pass metabolism by hepatic enzymes CYP2C9 and CYP3A4 . The pharmacokinetic profile includes:
- Maximal Plasma Concentration (Cmax) : 300–600 nM
- Half-Life (T½) : Approximately 3 hours
- Therapeutic Index : Ranges from 4.4 to 6.7, indicating a broad therapeutic range .
Anti-Cancer Properties
Recent research has unveiled potential anti-cancer properties of naftopidil, suggesting its utility beyond urological applications. Studies have demonstrated that naftopidil can inhibit cancer cell proliferation in various malignancies, including prostate and gastric cancers.
In Vitro and In Vivo Studies
The following table highlights significant findings regarding the anti-cancer effects of naftopidil:
These findings suggest that naftopidil may sensitize cancer cells to other therapies by modulating apoptotic pathways and inhibiting key signaling molecules such as Akt .
Side Effects and Tolerability
Clinical trials have reported that naftopidil is generally well-tolerated. Common side effects include headaches, dizziness, and postural hypotension; however, these are typically mild and transient . Notably, adverse effects were observed in a small percentage of patients receiving high doses.
Propiedades
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAAEWMEVIOHTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57149-08-3 | |
Record name | 1-Piperazineethanol, 4-(2-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57149-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.